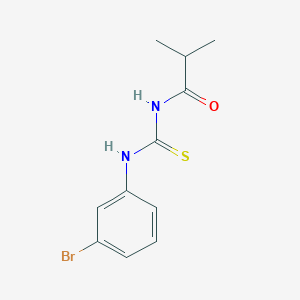![molecular formula C25H28N4O2S B254747 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential in various applications. It is a complex organic molecule that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes. It has also been shown to have an effect on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile are still being studied. However, it has been shown to have an effect on cell growth, proliferation, and apoptosis. It has also been shown to have an effect on cellular metabolism and energy production.
実験室実験の利点と制限
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also fluorescent, which makes it useful for imaging studies. However, it also has limitations. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, future research could focus on developing new synthesis methods for the compound to improve its efficiency and reduce costs.
合成法
The synthesis of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a multi-step process that involves the use of various reagents and conditions. The first step involves the reaction of 2-amino-4,6-dioxo-5,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinoline-8-carbonitrile with 3-methylbutylsulfinyl chloride to form the corresponding sulfinyl derivative. The sulfinyl group is then oxidized to a sulfonic acid group using hydrogen peroxide. The resulting sulfonic acid derivative is then reacted with 4-[8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile to form the final product.
科学的研究の応用
The chemical compound 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and viral infections. It has also been used as a fluorescent probe for imaging studies.
特性
製品名 |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
|---|---|
分子式 |
C25H28N4O2S |
分子量 |
448.6 g/mol |
IUPAC名 |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C25H28N4O2S/c1-14(2)9-10-32-24-28-22-21(23(31)29-24)19(16-7-5-15(13-26)6-8-16)20-17(27-22)11-25(3,4)12-18(20)30/h5-8,14,19H,9-12H2,1-4H3,(H2,27,28,29,31) |
InChIキー |
CGLHZYDKWVIUFQ-UHFFFAOYSA-N |
異性体SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
正規SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)



![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)


![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)